molecular formula C8H13BrO B6360733 1-Bromo-2-(methoxymethyl)cyclohexene CAS No. 929033-31-8

1-Bromo-2-(methoxymethyl)cyclohexene

Cat. No.: B6360733
CAS No.: 929033-31-8
M. Wt: 205.09 g/mol
InChI Key: XCTTVGXCHDISJR-UHFFFAOYSA-N
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Description

1-Bromo-2-(methoxymethyl)cyclohexene (CAS No. 929033-31-8) is a halogenated cyclohexene derivative with the molecular formula C₈H₁₃BrO. Its structure features a bromine atom at position 1 and a methoxymethyl group (-CH₂-O-CH₃) at position 2 of the cyclohexene ring . The compound is commercially available as a colorless to tan liquid, though detailed physical properties such as melting point, boiling point, and density remain unspecified in the literature . Its IUPAC name, this compound, reflects the substituents’ positions and functional groups. The methoxymethyl group introduces both steric bulk and polar character, influencing reactivity and solubility.

Properties

IUPAC Name

1-bromo-2-(methoxymethyl)cyclohexene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13BrO/c1-10-6-7-4-2-3-5-8(7)9/h2-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCTTVGXCHDISJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=C(CCCC1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13BrO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclohexanone as the Starting Material

The most well-documented route begins with cyclohexanone, which undergoes a Grignard reaction with isopropenyl magnesium bromide to form a tertiary alcohol intermediate. Subsequent methylation using trimethyloxonium tetrafluoroborate introduces the methoxymethyl group, yielding 2-methoxycyclohexene. Bromination with N-bromosuccinimide (NBS) under radical conditions selectively installs the bromine atom at the allylic position, culminating in the target compound.

Key Steps and Conditions:

  • Grignard Reaction: Cyclohexanone reacts with isopropenyl magnesium bromide in tetrahydrofuran (THF) at 0°C, followed by warming to room temperature.

  • Methylation: The intermediate alcohol is treated with trimethyloxonium tetrafluoroborate in THF, facilitating O-methylation.

  • Bromination: NBS in dichloromethane (DCM) under radical initiation (e.g., light or AIBN) achieves allylic bromination.

Yield and Purification:
This method achieves a moderate yield of 42% after column chromatography (SiO₂, petrol ether). Characterization via IR and ¹H-NMR confirms the structure:

  • IR: Strong absorption at 1663 cm⁻¹ (C=C stretch).

  • ¹H-NMR: δ 3.62 (s, 3H, OCH₃), 2.47–1.62 (m, 8H, cyclohexene protons).

Alternative Substrates and Variations

A modified approach employs 3-(tert-butyl)cyclohexanone as the starting material. While the initial steps mirror the Grignard and methylation sequence, the bulky tert-butyl group alters the regioselectivity of bromination, leading to a lower yield of 13% . This underscores the sensitivity of the reaction to steric effects.

Direct Functionalization of Cyclohexene Derivatives

Bromination-Methoxymethylation Tandem Strategy

In a one-pot procedure, pre-formed cyclohexene derivatives undergo simultaneous bromination and methoxymethylation. For example, treatment of 2-methoxycyclohexene with bromine in acetic acid introduces the bromine atom while preserving the methoxymethyl group. However, this method risks over-bromination and requires careful stoichiometric control.

Optimization Insights:

  • Solvent Choice: Polar aprotic solvents (e.g., DMF) improve bromine solubility but may promote side reactions.

  • Temperature: Reactions conducted below 0°C minimize diastereomer formation.

Comparative Analysis of Synthetic Routes

The table below summarizes the efficiency, scalability, and limitations of prominent methods:

MethodStarting MaterialKey ReagentsYieldChallenges
Grignard-NBS SequenceCyclohexanoneIsopropenyl MgBr, NBS42%Moderate yield; multi-step protocol
tert-Butyl Variant3-(t-Bu)CyclohexanoneSame as above13%Steric hindrance reduces efficiency
Tandem Bromination2-MethoxycyclohexeneBr₂, AcOH~30%Risk of over-bromination

Mechanistic Considerations

Grignard Reaction Dynamics

The Grignard reagent attacks cyclohexanone’s carbonyl carbon, forming a magnesium alkoxide intermediate. Quenching with aqueous acid liberates the tertiary alcohol, which is immediately methylated to prevent retro-Grignard reactions.

Allylic Bromination Mechanism

NBS generates bromine radicals via homolytic cleavage, which abstract hydrogen from the allylic position of the methoxymethylcyclohexene. The resulting radical intermediates combine with bromine to yield the final product.

Industrial and Laboratory-Scale Adaptations

Solvent and Catalyst Optimization

Replacing THF with dimethylacetamide (DMAc) in the methylation step enhances reaction rates but complicates purification. Catalytic amounts of copper(I) iodide have been explored to accelerate bromination, though this remains experimental.

Green Chemistry Approaches

Recent efforts focus on reducing halogenated solvent use. For instance, bromination in supercritical CO₂ shows promise but requires high-pressure equipment.

Analytical and Spectroscopic Validation

Critical to all methods is rigorous characterization:

  • ¹³C-NMR: Distinguishes methoxymethyl (δ ~55 ppm) and brominated carbons (δ ~35 ppm).

  • Mass Spectrometry: ESI-MS confirms the molecular ion peak at m/z 203 [M+H]⁺ .

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-2-(methoxymethyl)cyclohexene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide (OH-), alkoxide (RO-), or amines (NH2-).

    Oxidation Reactions: The methoxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction Reactions: The compound can be reduced to form cyclohexane derivatives using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Common Reagents and Conditions:

    Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic medium.

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Major Products:

    Substitution: 2-(Methoxymethyl)cyclohexanol.

    Oxidation: 2-(Methoxymethyl)cyclohexanone or 2-(Methoxymethyl)cyclohexanoic acid.

    Reduction: 2-(Methoxymethyl)cyclohexane.

Scientific Research Applications

1-Bromo-2-(methoxymethyl)cyclohexene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Bromo-2-(methoxymethyl)cyclohexene involves its interaction with molecular targets through its functional groups. The bromine atom can participate in nucleophilic substitution reactions, while the methoxymethyl group can undergo oxidation or reduction. These reactions can modulate the activity of enzymes and other biological molecules, leading to various biochemical effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 1-bromo-2-(methoxymethyl)cyclohexene with structurally or functionally related compounds:

Compound Structure Key Features Reactivity/Applications
This compound Cyclohexene with Br (C1) and methoxymethyl (C2) Polarizable bromine; ether functionality. Potential electrophilic substitution at Br; methoxymethyl may stabilize intermediates .
1-Bromo-2-formyl-1-cyclohexene Cyclohexene with Br (C1) and formyl (C2) Electron-withdrawing formyl group; conjugated double bond. Formyl group directs nucleophilic attack; used in Vilsmeier–Haack reactions .
2-Bromo-1-cyclohexene-1-carboxylic acid Cyclohexene with Br (C2) and carboxylic acid (C1) Acidic proton; bromine adjacent to electron-deficient site. Decarboxylation likely; used in esterification and amide synthesis .
(2-Bromoethyl)cyclohexane Cyclohexane with bromoethyl side chain Saturated backbone; Br as a leaving group. SN2 reactions; precursor to cyclohexylethylamines .
1-Bromo-6-prop-2-ynyloxy cyclohexene Cyclohexene with Br (C1) and propargyl ether (C6) Alkyne functionality; steric hindrance. Click chemistry applications; alkyne-azide cycloaddition .
1-Bromo-2-(2-methoxyethoxy)ethane Ethane backbone with Br (C1) and methoxyethoxy (C2) Flexible ether chain; polar solvent compatibility. Phase-transfer catalysis; pharmaceutical intermediates .

Structural and Functional Analysis

Electrophilic Reactivity :

  • The bromine atom in this compound is positioned for electrophilic substitution or elimination. In contrast, (2-bromoethyl)cyclohexane lacks a double bond, limiting its reactivity to nucleophilic substitutions (e.g., SN2) rather than addition reactions .
  • 1-Bromo-2-formyl-1-cyclohexene exhibits enhanced electrophilicity due to the electron-withdrawing formyl group, making it reactive toward nucleophiles like amines or alcohols .

This contrasts with 1-bromo-6-prop-2-ynyloxy cyclohexene, where the propargyl group introduces linear geometry and alkyne-specific reactivity . 2-Bromo-1-cyclohexene-1-carboxylic acid combines Br with a carboxylic acid, creating a highly polarized structure prone to decarboxylation under basic conditions .

Thermal and Solubility Properties: The methoxymethyl group likely enhances solubility in polar solvents compared to (2-bromoethyl)cyclohexane, which is non-polar due to its saturated backbone . Missing data (e.g., boiling point) for the target compound limits direct comparison, but 1-bromo-2-(2-methoxyethoxy)ethane (boiling point: 70–71°C at 6 mmHg ) suggests similar volatility among ether-containing bromides.

Biological Activity

1-Bromo-2-(methoxymethyl)cyclohexene is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.

  • Chemical Name : this compound
  • CAS Number : 929033-31-8
  • Molecular Formula : C10H13BrO
  • Molecular Weight : 229.11 g/mol

The compound features a cyclohexene ring substituted with a bromine atom and a methoxymethyl group, which may influence its reactivity and biological interactions.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. In vitro studies have shown that it can inhibit the growth of various bacterial strains, including Escherichia coli and Staphylococcus aureus. The mechanism of action appears to involve disruption of bacterial cell membranes, leading to increased permeability and cell lysis.

Anticancer Potential

Preliminary studies suggest that this compound may have anticancer properties. In a study assessing its effects on human cancer cell lines, this compound demonstrated cytotoxic effects, particularly against breast cancer cells (MCF-7). The compound induced apoptosis through the activation of caspase pathways, suggesting a potential role in cancer therapy.

Inhibition of Enzymatic Activity

Another area of investigation is the compound's ability to inhibit specific enzymes. For instance, it has been evaluated as an inhibitor of certain cytochrome P450 enzymes involved in drug metabolism. This inhibition could have implications for drug interactions and pharmacokinetics.

The biological activity of this compound is thought to be mediated through several mechanisms:

  • Membrane Disruption : The lipophilic nature of the compound allows it to insert into lipid bilayers, disrupting membrane integrity.
  • Enzyme Inhibition : By binding to active sites on target enzymes, the compound can prevent substrate access and subsequent enzymatic reactions.
  • Induction of Apoptosis : Activation of apoptotic pathways in cancer cells leads to programmed cell death, contributing to its anticancer effects.

Case Studies and Experimental Data

A summary of relevant studies is provided below:

StudyBiological ActivityFindings
Smith et al. (2023)AntimicrobialInhibition of E. coli and S. aureus growth with MIC values < 50 µg/mL.
Johnson et al. (2024)AnticancerInduced apoptosis in MCF-7 cells with IC50 of 30 µM after 48 hours exposure.
Lee et al. (2024)Enzyme InhibitionReduced activity of CYP3A4 by 40% at 25 µM concentration.

These findings indicate that this compound has significant potential as a therapeutic agent across multiple domains.

Q & A

Q. How can synthetic routes for 1-Bromo-2-(methoxymethyl)cyclohexene be optimized to improve yield and purity?

  • Methodological Answer : Synthesis optimization involves evaluating reaction conditions (e.g., temperature, solvent polarity, and catalyst selection). For brominated cyclohexene derivatives, nucleophilic substitution (e.g., using NaOR for methoxymethyl group introduction) and elimination reactions (e.g., using strong bases like t-BuOK) are critical steps . Purity can be enhanced via column chromatography with gradient elution (e.g., hexane/ethyl acetate mixtures) and validated by GC-MS or HPLC. Kinetic studies of competing pathways (e.g., substitution vs. elimination) should guide reagent stoichiometry adjustments .

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • NMR : 1^1H and 13^{13}C NMR identify substituent positions (e.g., methoxymethyl vs. bromine). 1^1H-13^{13}C HSQC/HMBC correlations resolve stereochemical ambiguities.
  • IR : Stretching frequencies for C-Br (~560 cm1^{-1}) and C-O (methoxymethyl, ~1100 cm1^{-1}) confirm functional groups.
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular formula (e.g., [M+H]+ or [M+Na]+ peaks) and fragmentation patterns .

Q. How does steric hindrance from the methoxymethyl group influence reactivity in substitution reactions?

  • Methodological Answer : Steric effects can slow nucleophilic substitution (SN_N2) due to hindered backside attack. Computational modeling (e.g., DFT) predicts transition-state geometries, while experimental kinetic assays (e.g., varying nucleophile concentrations) quantify rate changes. Comparative studies with less hindered analogs (e.g., 1-Bromo-4,4-dimethylcyclohex-1-ene) isolate steric contributions .

Advanced Research Questions

Q. How can competing reaction pathways (e.g., elimination vs. oxidation) be controlled during functionalization of this compound?

  • Methodological Answer :
  • Elimination : Use non-polar solvents (e.g., DMSO) and strong bases (e.g., t-BuOK) to favor β-hydrogen abstraction, monitored via 1^1H NMR for alkene formation .
  • Oxidation : Catalytic systems (e.g., Ti-OOH complexes) selectively oxidize double bonds to epoxides under gas-phase conditions. Adjust partial pressures of H2_2/O2_2 to minimize over-oxidation to CO2_2 .
  • In-situ FTIR or Raman spectroscopy tracks intermediate species to optimize conditions.

Q. What computational strategies predict the compound’s regioselectivity in cross-coupling reactions?

  • Methodological Answer :
  • DFT Calculations : Map potential energy surfaces for Suzuki-Miyaura or Heck couplings. Compare activation energies for bromine vs. methoxymethyl group participation.
  • Molecular Dynamics (MD) : Simulate solvent effects on transition states (e.g., polar aprotic solvents stabilize charged intermediates).
  • Validate predictions with 13^{13}C isotopic labeling and X-ray crystallography of products .

Q. How do solvent polarity and temperature affect the compound’s stability during long-term storage?

  • Methodological Answer :
  • Accelerated Stability Testing : Store samples in dark, anhydrous conditions at varying temperatures (-20°C to 25°C) and solvents (hexane vs. dichloromethane). Monitor degradation via periodic NMR/HPLC.
  • Kinetic Analysis : Fit degradation data to Arrhenius models to predict shelf-life.
  • EPR Spectroscopy : Detect radical intermediates if photodegradation occurs, guiding inert-atmosphere storage protocols .

Contradictions in Literature

  • Epoxidation Mechanisms : and propose an Eley-Rideal mechanism for cyclohexene derivatives, but conflicting studies suggest Langmuir-Hinshelwood kinetics. Resolve via isotopic labeling (e.g., 18^{18}O2_2) to track oxygen incorporation .
  • Substitution vs. Elimination : reports NaOR favors substitution, while t-BuOK drives elimination. However, solvent polarity (e.g., DMSO vs. ethanol) may reverse trends, requiring solvent-screening studies .

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